N-(2-hydroxy-5-nitrophenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide
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Overview
Description
N-(2-hydroxy-5-nitrophenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that features a nitrophenyl group, a pyrazolyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-5-nitrophenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Introduction of the nitro group to a phenol derivative.
Hydroxylation: Introduction of the hydroxyl group to the nitrophenyl compound.
Pyrazole Formation: Synthesis of the pyrazole ring through cyclization reactions.
Amidation: Formation of the propanamide moiety by reacting the intermediate with a suitable amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-5-nitrophenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-5-nitrophenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-5-nitrophenyl)-3-(1H-pyrazol-1-yl)propanamide: Similar structure but without the methyl group on the pyrazole ring.
N-(2-hydroxy-5-nitrophenyl)-3-(3-methyl-1H-pyrazol-1-yl)butanamide: Similar structure but with a butanamide moiety instead of propanamide.
Uniqueness
N-(2-hydroxy-5-nitrophenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the nitrophenyl and pyrazolyl groups, which can impart distinct chemical and biological properties. The specific arrangement of these functional groups can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H14N4O4 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)-3-(3-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C13H14N4O4/c1-9-4-6-16(15-9)7-5-13(19)14-11-8-10(17(20)21)2-3-12(11)18/h2-4,6,8,18H,5,7H2,1H3,(H,14,19) |
InChI Key |
MIFUVDDPVVVUCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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